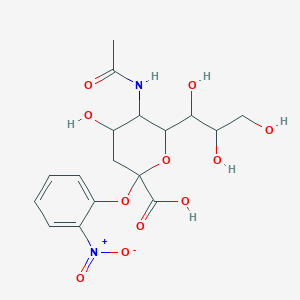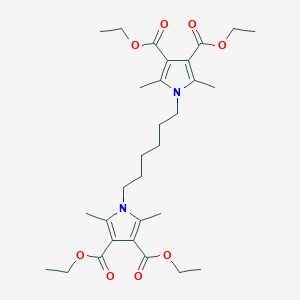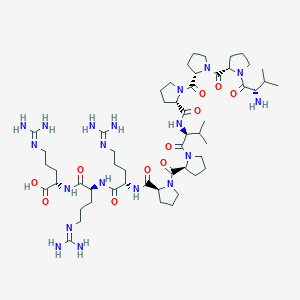
1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related diphenylphosphino naphthalene derivatives is described in several papers. For instance, a nucleophilic aromatic substitution reaction is used to replace the methoxy group of 1-methoxy-2-(diphenylphosphinyl)naphthalene with various nucleophiles, providing a route to diphenyl(1-substituted-2-naphthyl)phosphines . Another paper reports the synthesis of 1,8-bis(diphenylphosphino)naphthalene, which is a rigid chelating diphosphine . These methods could potentially be adapted for the synthesis of 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using X-ray crystallography and other spectroscopic techniques. For example, the structure of a red dye obtained from the reaction of 1,8-naphthalenediol with 1,1-diphenylprop-2-yn-1-ol was determined using detailed spectral analysis . Similarly, the structure of 1,8-bis(diphenylphosphino)naphthalene was reported along with its X-ray crystal structure . These studies provide a foundation for understanding the molecular structure of 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of diphenylphosphino naphthalene derivatives can be inferred from related compounds. For example, the tetrameric aggregate of 1,c-3-diphenyltetran-r-1-ol demonstrates the conformational flexibility of the tetrahydronaphthalene core . The molecular structures of 1-phenyl- and 1-(2-naphthyl)-8-tropylionaphthalene hexafluoroantimonates suggest the presence of intramolecular charge-transfer interactions . These insights can help predict the properties of 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol.
科学的研究の応用
Luminescent Materials for Sensing
A study by Zhang et al. (2014) on a luminescent material, 3-(4,5-diphenyl-1H-imidazol-2-yl)naphthalen-2-ol (DPIN), highlighted its potential for selective detection of cysteine (Cys) with high sensitivity and selectivity, owing to its stable homo-dispersed nanoparticles and enhanced emission properties in aqueous media Zhang et al., 2014.
Catalysis in Organic Synthesis
Cationic rhodium complexes of 2-phenylquinazolin-4-yl-2-(diphenylphosphino)naphthalene have been used to catalyze the hydroboration of olefins with high yields, regioselectivities, and enantiomer excesses, demonstrating the compound's potential as a powerful catalyst in stereoselective synthesis processes McCarthy, Hooper, & Guiry, 2000.
Organic Light Emitting Diodes (OLEDs)
Research on naphthalene-substituted tetraphenylsiloles has shown these compounds, due to their aggregation-induced emission (AIE) feature, to be promising for efficient non-doped OLEDs. The synthesis and characterization of these compounds indicate potential for opto-electronic applications, achieving remarkable electroluminescence efficiencies Jiang et al., 2012.
Safety And Hazards
将来の方向性
The future directions for the use and study of 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol are not clear from the available information. However, given its complex structure, it may be of interest in various areas of research.
Please note that this analysis is based on the limited information available and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and resources.
特性
IUPAC Name |
1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H23OP/c33-29-21-19-23-11-7-9-17-27(23)31(29)32-28-18-10-8-12-24(28)20-22-30(32)34(25-13-3-1-4-14-25)26-15-5-2-6-16-26/h1-22,33H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZAKMZAVUALLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H23OP |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101245802 |
Source


|
| Record name | 2′-(Diphenylphosphino)[1,1′-binaphthalen]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101245802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol | |
CAS RN |
199796-91-3 |
Source


|
| Record name | 2′-(Diphenylphosphino)[1,1′-binaphthalen]-2-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=199796-91-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2′-(Diphenylphosphino)[1,1′-binaphthalen]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101245802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Chloro-N-[2-(cyclopropylamino)-4-methyl-3-pyridinyl]-3-pyridinecarboxamide](/img/structure/B141993.png)




![2,7-Dioxatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene](/img/structure/B142005.png)
![2-Isopropylimidazo[1,2-a]pyrazine](/img/structure/B142015.png)



![2-(1-Oxo-4,4-diphenyl-2,3,4a,5,7,7a-hexahydrothiopyrano[2,3-c]pyrrol-6-yl)-1-(4-pyrrolidin-1-ylphenyl)ethanone](/img/structure/B142022.png)
